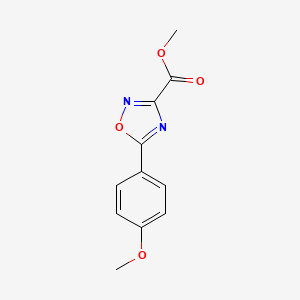

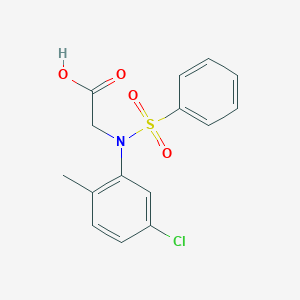

Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate involves several chemical reactions, starting from basic organic compounds to the final oxadiazole derivative. Key steps often include the esterification of acids, cyclization reactions to form the oxadiazole ring, and substitutions at various positions to introduce the methoxyphenyl group. These syntheses are characterized by their reactions conditions, such as temperature and catalysts, and the use of spectroscopic methods for structural determination (Gowda et al., 2009), (Jiang et al., 2012).

Molecular Structure Analysis

The molecular structure of Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate has been elucidated using various analytical techniques, such as X-ray crystallography, which reveals the orientation of the oxadiazole ring in relation to the methoxyphenyl group and the carboxylate ester. The dihedral angles and the planarity of the molecule play a crucial role in its reactivity and potential intermolecular interactions (Wang et al., 2005).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including nucleophilic substitutions and electrophilic additions, owing to the presence of reactive sites such as the oxadiazole ring and the methoxyphenyl group. These reactions are essential for further functionalization of the molecule or for its incorporation into larger molecular frameworks (Rai et al., 2009), (Galenko et al., 2015).

Physical Properties Analysis

The physical properties of Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate, such as melting point, solubility in various solvents, and crystalline structure, are crucial for its application in material science and pharmaceuticals. These properties are influenced by the molecular structure and the intermolecular forces present in the solid state (Mikhailov et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form derivatives through chemical reactions, are fundamental for the compound's applications in synthetic organic chemistry. The oxadiazole ring is particularly noteworthy for its participation in heterocycle formation and its interactions with nucleophiles and electrophiles (Bouklah et al., 2006).

科学的研究の応用

Synthesis of Novel Compounds

Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate has been utilized in the synthesis of various novel compounds. For example, it was involved in creating 2-(5-methyl-1,3,4- oxadiazole-2-yl)-6-diethylaminofluoran, a compound identified using IR, ~1H NMR, UV, and elemental analysis (Chen Shui-liang, 2006). This demonstrates its role in forming complex chemical structures with potential applications in various fields of chemistry.

Luminescence and Spectra Studies

The compound has been studied for its absorption and luminescence spectra, particularly in the context of its chelate complexes with Zinc(II) and Copper(II). These studies have shown that certain derivatives of this compound exhibit high luminescence quantum yield, indicating potential applications in photoluminescence and related areas (I. E. Mikhailov et al., 2016).

Pharmacological Evaluations

In pharmacology, derivatives of this compound have been synthesized and evaluated. For instance, N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, analogous to a specific compound containing the 1,2,4-oxadiazole structure, have been studied for their receptor binding profiles, showing significant potential as 5-HT(1B/1D) antagonists (Y. Liao et al., 2000).

Antidiabetic Activity

There has been research into the antidiabetic properties of derivatives of this compound. Specifically, compounds synthesized using it have been evaluated for in vitro antidiabetic activity, using assays like the α-amylase inhibition assay, indicating potential applications in the treatment or management of diabetes (J. Lalpara et al., 2021).

特性

IUPAC Name |

methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-15-8-5-3-7(4-6-8)10-12-9(13-17-10)11(14)16-2/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBLFYAQSGOWMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NO2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2489668.png)

![N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2489670.png)

![N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2-(thiophen-2-yl)acetamide](/img/structure/B2489675.png)

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-(4-nitrophenyl)piperazine-1-carboxamide](/img/structure/B2489676.png)

![5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489681.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B2489686.png)